5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide
Description
5,6,7-Trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide (CAS: 951992-88-4) is a synthetic indole derivative characterized by a methoxy-substituted indole core and a thiazole-containing carboxamide side chain. Its molecular formula is C₁₈H₂₀N₄O₅S (molar mass: 404.44 g/mol) . The compound features:
- A 2-carboxamide group linked to a 2-oxoethyl chain terminating in a 1,3-thiazol-2-ylamino substituent. This thiazole group introduces hydrogen-bonding and metal-coordination capabilities.
Its design aligns with trends in heterocyclic chemistry targeting enzymes or receptors via hybrid scaffolds .
Properties
Molecular Formula |
C18H20N4O5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C18H20N4O5S/c1-22-11(17(24)20-9-13(23)21-18-19-5-6-28-18)7-10-8-12(25-2)15(26-3)16(27-4)14(10)22/h5-8H,9H2,1-4H3,(H,20,24)(H,19,21,23) |
InChI Key |
XXVGDWMHXLJYOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include continuous flow reactors and advanced purification methods like chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the thiazole ring can interact with various enzymes and receptors. These interactions can trigger a cascade of cellular events, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several indole- and thiazole-containing derivatives. Below is a comparative analysis:
Key Observations :
- Benzimidazole derivatives often exhibit enhanced DNA intercalation or kinase inhibition due to planar aromatic systems.
- Core Modifications : The isoindole derivative replaces the indole core with a dioxo-isoindole, reducing aromaticity but introducing ketone functionalities for electrophilic interactions.
- Substituent Impact : The 5,6,7-trimethoxy groups on the target’s indole ring enhance solubility and may mimic natural product scaffolds (e.g., vinca alkaloids), whereas analogs with simpler substituents (e.g., ) prioritize synthetic accessibility .
Physicochemical Properties
- Melting Points : reports melting points for indole-carbohydrazide derivatives in the range of 180–220°C, influenced by methoxy and carboxamide groups. The target compound likely shares this range due to structural similarities .
- Spectroscopic Data : IR and NMR spectra for related compounds (e.g., ) show characteristic peaks for methoxy (~2850 cm⁻¹), carbonyl (~1650 cm⁻¹), and thiazole/indole aromatic systems. ¹H-NMR of the target would display methoxy singlets (δ 3.8–4.0 ppm) and thiazole protons (δ 7.2–8.1 ppm) .
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